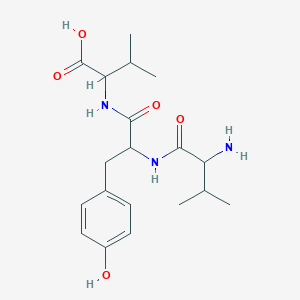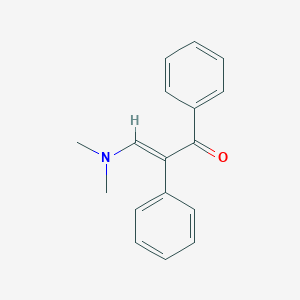
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one
Übersicht
Beschreibung
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one, also known as DABCO, is a versatile organic compound that is widely used in various scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and has a distinct odor. DABCO is a valuable reagent in organic synthesis and is used as a catalyst in many chemical reactions.
Wirkmechanismus
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one acts as a catalyst in many chemical reactions by facilitating the formation of reactive intermediates. It can also act as a base, accepting protons from acidic compounds and forming stable salts. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is known to form complexes with metal ions, which can enhance its catalytic activity. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one can act as a nucleophile, attacking electrophilic compounds and forming covalent bonds.
Biochemische Und Physiologische Effekte
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have antitumor properties, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments is its versatility as a reagent and catalyst. It can be used in a wide range of chemical reactions and is readily available. However, one limitation of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is its potential toxicity. It can cause skin and eye irritation, and inhalation of the powder can cause respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in the lab.
Zukünftige Richtungen
There are many future directions for research on 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. One area of interest is the development of new synthetic methods using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one as a catalyst. Another area of interest is the study of the mechanism of action of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various chemical reactions. In addition, there is potential for the development of new therapeutic agents based on the biochemical and physiological effects of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. Further research is needed to fully understand the potential applications of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various fields of science.
Conclusion:
In conclusion, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is a versatile organic compound that has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions and has been shown to have many biochemical and physiological effects. While there are potential limitations to using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments, its versatility and potential for future research make it an important reagent in the field of science.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been used in the synthesis of natural products, such as taxol and strychnine. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides.
Eigenschaften
CAS-Nummer |
17059-74-4 |
|---|---|
Produktname |
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one |
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
3-(dimethylamino)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
BOCHZOAPGOOZEX-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
17059-74-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


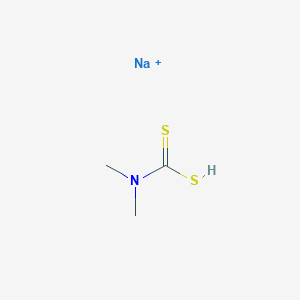
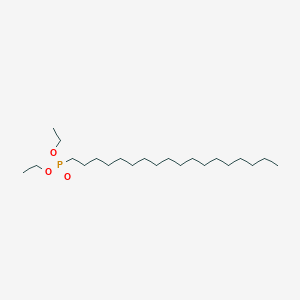
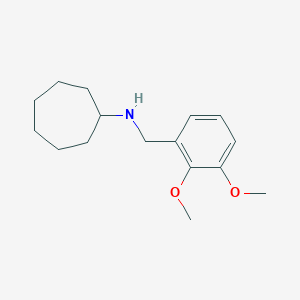
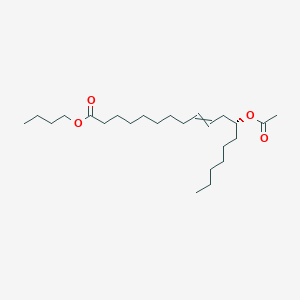
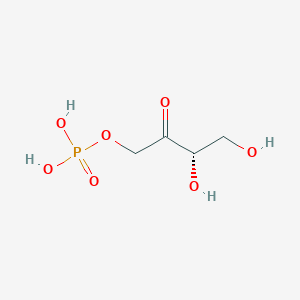
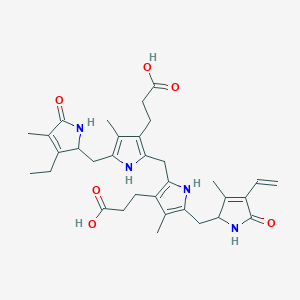
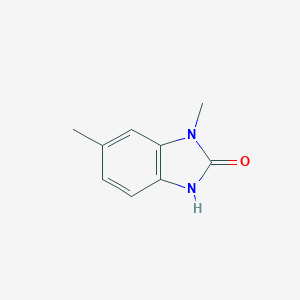
![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)
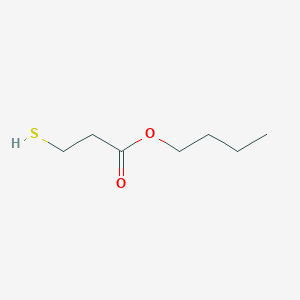
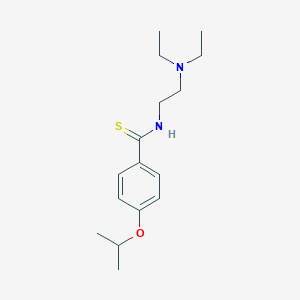

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
